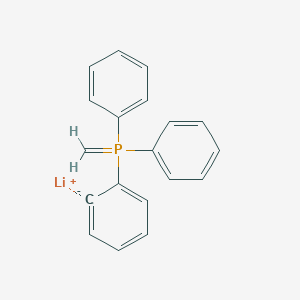
lithium;methylidene-diphenyl-phenyl-λ5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is an organophosphorus compound that contains lithium and a complex phosphane structure. This compound is known for its air-sensitive properties and is used in various chemical synthesis processes, particularly in the preparation of diphenylphosphino compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylidene-diphenyl-phenyl-λ5-phosphane typically involves the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals such as lithium . The general reaction can be represented as follows:
- (C6H5)2PCl + 2 M → (C6H5)2PM + MCl
- (C6H5)3P + 2 M → (C6H5)2PM + MC6H5
- (C6H5)4P2 + 2 M → 2 (C6H5)2PM
These reactions are typically carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxides.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, metal halides, and water. For example:
- With halocarbons: (C6H5)2PM + RX → (C6H5)2PR + MX
- With water: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxides, and various tertiary phosphines .
Wissenschaftliche Forschungsanwendungen
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of lithium;methylidene-diphenyl-phenyl-λ5-phosphane involves its interaction with various molecular targets and pathways. The compound acts as a ligand, coordinating with metal centers in catalytic processes. It also participates in single-electron-transfer (SET) reactions, which are crucial for its role in radical organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diphenylphosphide
- Potassium diphenylphosphide
- Diphenylphosphine
Uniqueness
Lithium;methylidene-diphenyl-phenyl-λ5-phosphane is unique due to its specific lithium coordination, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its ability to form stable complexes with transition metals makes it particularly valuable in catalytic applications .
Eigenschaften
CAS-Nummer |
93746-77-1 |
|---|---|
Molekularformel |
C19H16LiP |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
lithium;methylidene-diphenyl-phenyl-λ5-phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-15H,1H2;/q-1;+1 |
InChI-Schlüssel |
DCVIYYWAJZJWON-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=[C-]3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
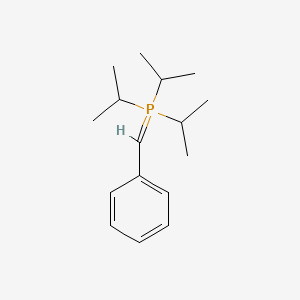
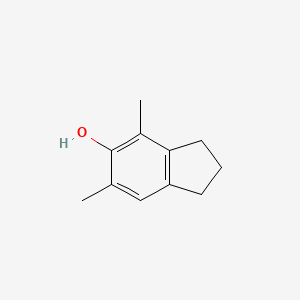
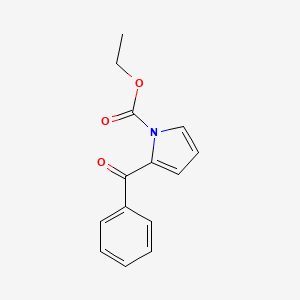
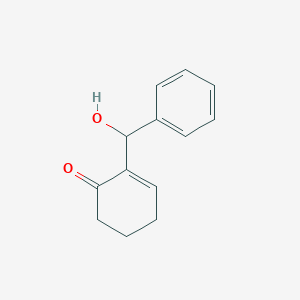

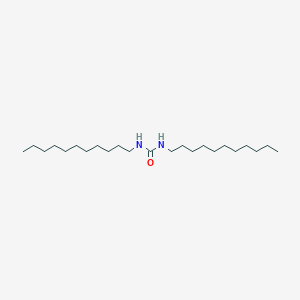
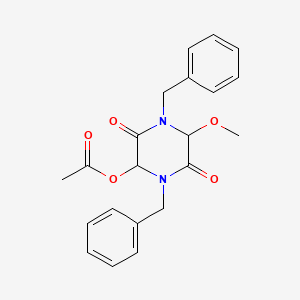
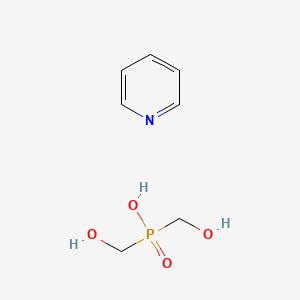
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
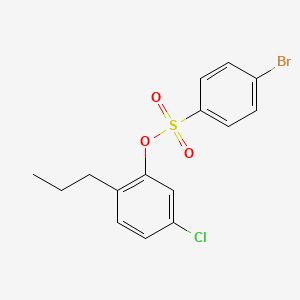
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)

![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
